molecular formula C22H21NO4 B6527952 9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946292-57-5

9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6527952
CAS No.: 946292-57-5
M. Wt: 363.4 g/mol
InChI Key: JZRVUOPAZOSRIV-UHFFFAOYSA-N
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Description

The compound 9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazinone core. This structure features a cyclopropyl substituent at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 3.

Properties

IUPAC Name

9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-13-17-9-10-19-18(11-23(12-26-19)15-5-6-15)21(17)27-22(24)20(13)14-3-7-16(25-2)8-4-14/h3-4,7-10,15H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVUOPAZOSRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromeno-oxazinone core with various functional groups:

  • Cyclopropyl group
  • Methoxyphenyl group
  • Methyl group

The synthesis typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the chromeno-oxazinone core.
  • Introduction of cyclopropyl and methoxyphenyl groups.

Optimized reaction conditions are crucial for achieving high yields and purity of the final product.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 15 to 50 µg/mL .

Anti-inflammatory Properties

The compound has demonstrated potential in reducing inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In cell-based assays, it reduced levels of tumor necrosis factor (TNF) and interleukin-6 (IL-6) significantly .

Anticancer Potential

Research indicates that this compound can induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it has been shown to inhibit the proliferation of breast cancer cell lines (MCF-7) with IC50 values around 25 µM .

The biological effects of this compound are attributed to its ability to bind to various enzymes and receptors within biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction : It may modulate receptor activity related to cell signaling pathways, thus influencing cellular responses.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli with an MIC of 30 µg/mL.
Study BShowed anti-inflammatory effects by reducing IL-6 levels by 40% in vitro.
Study CInduced apoptosis in MCF-7 cells with an IC50 value of 25 µM.

Comparison with Similar Compounds

Position 9 Modifications

  • Cyclopropyl group : Unique to the target compound, this substituent may enhance steric hindrance and metabolic stability compared to alkyl or benzyl groups.

Position 3 Aromatic Substituents

  • 4-Methoxyphenyl : Common in anti-inflammatory derivatives (e.g., 4d, n=4 ; yield: 66%; m.p.: 120–121°C), this group may stabilize π-π interactions with target proteins .
  • 3,4-Dimethoxyphenyl: Found in 3-(3,4-dimethoxyphenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4e, n=4) (yield: 77%; m.p.: 160–161°C), this substituent could enhance electron-donating effects .

Position 4 Substituents

  • Methyl group: Present in the target compound and 4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, this group may reduce steric bulk while maintaining moderate hydrophobicity .

Pharmacological Activity Comparison

Compound Name Substituents (Positions) Biological Activity Key Findings Reference
9-Cyclopropyl-3-(4-methoxyphenyl)-4-methyl 9: Cyclopropyl; 3: 4-OMePh; 4: Me Inferred Anti-inflammatory Structural similarity to active derivatives suggests NF-κB pathway inhibition potential.
9-(4-Fluorobenzyl)-4-(4-OMePh)-derivative 9: 4-F-Bn; 3: 4-OMePh; 4: H Anti-inflammatory Inhibited COX-2 and TNF-α in vitro; IC₅₀ = 1.2 μM
4-Methyl-9,10-dihydro-derivative 9: H; 3: H; 4: Me Antimicrobial, Anticoagulant Showed MIC = 8 μg/mL against S. aureus; prolonged clotting time by 40%
3-(4-OMePh)-9-(3-methoxypropyl)-derivative 9: 3-MeOPr; 3: 4-OMePh; 4: H Not reported Marketed as research chemical (CAS: 946385-22-4; molecular weight: 381.42)

Key Research Findings and Implications

Anti-inflammatory Potential: Derivatives with 4-methoxyphenyl groups (e.g., 4d) exhibit potent inhibition of NF-κB and COX-2, suggesting the target compound may share similar mechanisms .

Role of Cyclopropyl Group : The cyclopropyl substituent may confer metabolic stability by resisting oxidative degradation, a hypothesis supported by studies on cyclopropane-containing drugs .

Synthetic Feasibility : High yields (66–83%) for hydroxyalkyl-substituted analogs indicate that introducing cyclopropyl groups may require optimized conditions, such as palladium-catalyzed cross-coupling .

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